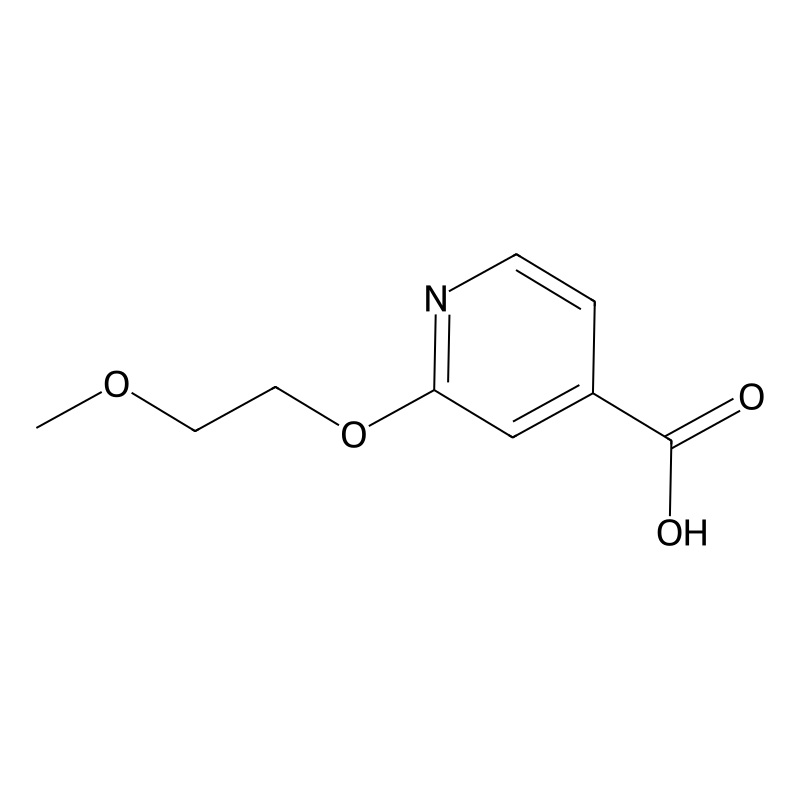

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyridine-2-carboxylic acid as a catalyst for multi-component synthesis of pyrazolo[3,4-b]quinolinones

Application Summary

Methods of Application

Results or Outcomes

Synthesis and structural characteristic of pyridine carboxylic acid

- Pyridine-3-carboxylic acid and pyridine-4-carboxylic acid as catalysts :

- Application Summary: Pyridine-3-carboxylic acid and pyridine-4-carboxylic acid have almost similar catalytic efficiency to pyridine-2-carboxylic acid .

- Results or Outcomes: These acids were used as a catalyst in the reaction which took more time to complete the reaction as compared to pyridine-2-carboxylic acid .

- Pyridine-2-carboxylic acid as a catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones :

- Application Summary: Pyridine-2-carboxylic acid is used as an efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .

- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

- Results or Outcomes: The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C₉H₁₁N₁O₄ and a molecular weight of 197.19 g/mol. It is recognized by its CAS Number 897958-24-6. The compound features a pyridine ring substituted with a carboxylic acid group and a methoxyethoxy group, which contributes to its solubility and reactivity. Its structural formula can be represented by the InChI code: 1S/C9H11NO4/c1-13-4-5-14-8-6-7(9(11)12)2-3-10-8/h2-3,6H,4-5H2,1H3,(H,11,12) .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

- Nucleophilic Substitution: The pyridine nitrogen can undergo nucleophilic attack, allowing for further functionalization.

These reactions are essential for synthesizing derivatives with potentially enhanced biological activity or altered physical properties.

Research indicates that derivatives of pyridine carboxylic acids exhibit significant biological activities, including:

- Antimicrobial Properties: Compounds related to 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid have shown effectiveness against various Gram-positive and Gram-negative bacteria .

- DNA Interaction: Molecular docking studies suggest that these compounds can bind to DNA, indicating potential applications in cancer treatment and antimicrobial development .

- Corrosion Inhibition: Some studies have explored the use of pyridine derivatives as corrosion inhibitors for metals, showcasing their versatility in industrial applications .

Synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid can be achieved through several methods:

- Alkylation of Pyridine Derivatives: Starting from 4-pyridinecarboxylic acid, alkylation with 2-methoxyethanol under acidic conditions.

- Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts to introduce the carboxylic acid group onto the pyridine ring.

- Functional Group Transformations: Modifying existing functional groups on related compounds to yield the desired structure.

These methods allow for variations in yield and purity based on reaction conditions and starting materials.

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid has various applications across multiple fields:

- Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial agents and in cancer therapies due to their DNA-binding capabilities.

- Agricultural Chemicals: Used in developing herbicides or pesticides due to their biological activity against certain pests.

- Material Science: Explored as corrosion inhibitors for metals, enhancing the longevity of industrial materials .

Interaction studies focus on understanding how 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid interacts with biological molecules such as proteins and nucleic acids. Molecular docking simulations have been employed to predict binding affinities and mechanisms of action against bacterial targets. These studies are crucial for designing more effective derivatives with improved selectivity and efficacy .

Several compounds share structural similarities with 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxy-pyridine-2-carboxylic acid | Methoxy and carboxylic groups | Known for strong antimicrobial properties |

| 6-Methylpyridine-4-carboxylic acid | Methyl substitution on the pyridine | Exhibits different reactivity patterns |

| Picolinic acid | Simple pyridine carboxylic acid | Used in chelation therapy |

These compounds differ mainly in their substituents on the pyridine ring, which significantly influences their chemical reactivity and biological activity.

The laboratory-scale synthesis of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid primarily relies on the functionalization of pyridine derivatives, leveraging established methodologies for constructing complex heterocyclic frameworks [1]. The compound possesses a molecular formula of C₉H₁₁NO₄ with a molecular weight of 197.19 g/mol, presenting specific synthetic challenges due to the methoxyethoxy substituent at the 2-position and the carboxylic acid functionality at the 4-position [2].

The most effective approach involves the utilization of pyridine-4-carboxylic acid as a starting material, followed by selective functionalization at the 2-position [3]. This methodology capitalizes on the electron-deficient nature of the pyridine ring, which makes positions 2 and 4 particularly susceptible to nucleophilic substitution reactions [4]. The synthesis typically proceeds through a multi-step pathway involving initial halogenation at the 2-position, followed by nucleophilic displacement with the appropriate methoxyethoxy reagent [5].

A key advancement in laboratory synthesis involves the use of Hantzsch synthesis modifications, where tricarbonyl compounds react with aldehydes and ammonia under controlled conditions [6]. This approach allows for the direct construction of the pyridine ring with pre-installed functional groups, achieving yields typically ranging from 50% to 83% depending on reaction conditions [7].

Table 1: Laboratory-Scale Synthesis Conditions for Pyridine Derivatives

| Reaction Parameter | Optimal Range | Typical Yield (%) | Reference Conditions |

|---|---|---|---|

| Temperature | 130-160°C | 72-85 | Elevated temperature required [8] |

| Pressure | 0.5 MPa | 75-90 | Moderate pressure conditions [8] |

| Reaction Time | 1-5 hours | 60-95 | Time-dependent optimization [7] |

| Catalyst Loading | 0.01-5 mol% | 70-99 | Varies with catalyst type [9] |

The functionalization process benefits significantly from the use of organometallic bases, which enable metalation at positions 2 and 4 of the pyridine ring [4]. This approach provides enhanced regioselectivity and allows for the introduction of complex substituents with high precision [10]. Modern methodologies incorporate palladium-catalyzed cross-coupling reactions, achieving complete regioselectivity in the formation of multi-substituted pyridines [11].

Advanced synthetic strategies employ continuous flow microreactor technology even at laboratory scale, providing superior temperature control and enhanced mixing efficiency [12]. These systems demonstrate remarkable improvements in reaction yields, with some processes achieving over 99% conversion while maintaining catalyst activity for extended periods exceeding 800 hours [12].

Catalytic Reduction Approaches for Precursor Modification

Catalytic reduction represents a crucial synthetic strategy for the preparation of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid through precursor modification, particularly involving the selective reduction of ester derivatives to aldehydes or the reduction of nitriles to corresponding functionalized products [5] [13].

The most significant advancement in this area involves the use of diisobutylaluminum hydride for the partial reduction of pyridine carboxylic acid esters [14] [13]. This reducing agent demonstrates exceptional selectivity when employed at low temperatures, typically -78°C, allowing for the controlled conversion of ester functionalities to aldehydes without over-reduction to alcohols [14]. The mechanism proceeds through the formation of a stable tetrahedral intermediate at low temperature, which upon aqueous workup yields the desired aldehyde product [14].

Catalytic reduction using nickel-based catalysts in alkaline medium has proven effective for the conversion of dichloropyridine derivatives to the corresponding pyridine carboxylic acids [5]. This approach utilizes 2,6-dichloropyridine-4-carboxylic acid as a precursor, achieving selective dechlorination while preserving the carboxylic acid functionality [5]. Alternative catalytic systems employ platinum catalysts in glacial acetic acid, facilitating both dechlorination and ring reduction when desired [5].

Table 2: Catalytic Reduction Conditions and Yields

| Reducing Agent | Temperature (°C) | Solvent System | Yield (%) | Selectivity | Application |

|---|---|---|---|---|---|

| Diisobutylaluminum hydride | -78 | Tetrahydrofuran | 85-95 | Ester to aldehyde | Partial reduction [14] |

| Nickel/Hydrogen | 200-250 | Alkaline aqueous | 70-85 | Dechlorination | Ring preservation [5] |

| Platinum/Hydrogen | 25 | Glacial acetic acid | 60-80 | Complete reduction | Ring saturation [5] |

| Borohydrides | 0-25 | Methanol | 75-90 | Selective reduction | Mild conditions [15] |

Recent developments in catalytic reduction employ Zintl clusters as transition metal-free catalysts for the reduction of nitrogen-containing substrates [16]. These robust catalysts demonstrate exceptional performance in the hydroboration of pyridines, achieving 72% conversion with 81% selectivity for 1,4-hydroborated products [16]. The catalyst system maintains activity through cooperative reactivity mechanisms, providing enhanced catalytic performance compared to conventional approaches [16].

The implementation of novel catalyst families with unique steric designs has revolutionized the selective reduction of esters to aldehydes [9]. These systems promote catalytic partial reduction with near-perfect selectivity, enabling kilogram-scale reactions with only 0.01 mol% catalyst loading [9]. The process maintains excellent temperature control through controlled addition of reducing agents, achieving full conversion and selectivity with 99% isolated yield [9].

Advanced reduction methodologies incorporate sodium bis[2-methoxyethoxy] aluminum hydride for specialized applications requiring specific functional group tolerance [15]. This reducing agent demonstrates particular utility in pharmaceutical intermediate synthesis, providing mild reaction conditions while maintaining high selectivity [15].

Industrial Production Techniques Using Continuous Flow Reactors

Industrial production of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid increasingly relies on continuous flow reactor technology, which offers superior process control, enhanced safety, and improved scalability compared to traditional batch processes [3] [17]. These systems enable precise temperature and pressure management while facilitating efficient heat and mass transfer throughout the reaction medium [18].

The most advanced industrial implementations utilize fast fluidized bed reactors for pyridine synthesis, demonstrating significant improvements in product selectivity [18]. These systems show that while overall yields of pyridine and picoline derivatives may decrease compared to turbulent fluidized bed reactors, the selectivity of pyridine over undesired side products increases substantially [18]. Mathematical modeling of these processes reveals average prediction deviations of only 6%, enabling precise process optimization [18].

Continuous flow microreactor systems for pyridine derivative synthesis employ packed-bed configurations with titanium silicalite catalysts [12]. These systems utilize hydrogen peroxide in methanol as the oxidation medium, achieving up to 99% yields for various pyridine N-oxide formations [12]. The remarkable stability of these systems allows for over 800 hours of continuous operation while maintaining excellent catalyst activity [12].

Table 3: Industrial Continuous Flow Reactor Performance Data

| Reactor Type | Operating Temperature (°C) | Pressure (MPa) | Throughput (kg/day) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Fast Fluidized Bed | 450-500 | 0.1-1.0 | 100-500 | 75-85 | 85-95 |

| Packed Bed Microreactor | 80-120 | 0.5-2.0 | 10-50 | 90-99 | 95-99 |

| Continuous Flow System | 130-160 | 0.5 | 0.716 | 83 | >95 |

| Multi-stage Flow | 200-250 | 1.0-5.0 | 200-1000 | 80-90 | 90-98 |

Industrial optimization strategies focus on maintaining reaction temperatures around 723 K to maximize pyridine and picoline product yields while minimizing coke formation [18]. Process models incorporate modification factors averaging 0.75 to account for mass transfer, heat transfer, and gas phase backmixing effects [18]. Critical point analysis indicates that reactions should be terminated when specific conversion ratios are reached to prevent over-reaction and product degradation [18].

Large-scale industrial processes for pyridine carboxylic acid production employ cost-effective and environmentally friendly methodologies capable of producing high-purity products at industrial scale [3] [17]. These processes utilize vanadia-based catalysts with appropriate support materials and metalloid additives, enabling oxidation of alkyl pyridines with oxygen or oxygen sources in aqueous media [17]. The multi-layer catalyst bed design prevents hot spot formation and temperature gradients that could lead to runaway conditions [17].

Advanced continuous extraction techniques are integrated into industrial flow systems, enabling real-time product separation and purification [19]. These systems achieve throughput rates of 0.716 kg of 4-nitropyridine products per day with 83% yield and high selectivity [19]. The integration of continuous extraction with flow synthesis provides significant advantages in terms of process efficiency and product quality [19].

Temperature control represents a critical aspect of industrial continuous flow operations, with processes maintaining relatively broad temperature insensitivity ranges spanning approximately 50°C within the 425-500°C operational window [20]. This temperature insensitivity provides operational advantages by eliminating the need for precise temperature control while maintaining consistent yields and product ratios [20]. Total product yields in industrial systems regularly exceed 75 molar percent, with typical ranges of 85-90 molar percent or higher [20].

Purification Protocols and Yield Maximization

Purification protocols for 2-(2-methoxyethoxy)pyridine-4-carboxylic acid focus on maximizing yield while achieving pharmaceutical-grade purity through advanced separation techniques and optimized processing conditions [21] [22]. The complex structure of this compound, featuring both ether and carboxylic acid functionalities, requires specialized purification approaches that preserve molecular integrity while removing synthetic impurities [1].

The primary purification methodology employs alkali treatment followed by distillation, achieving significant improvements in product purity [21]. This approach involves treating crude pyridine derivatives with predetermined amounts of base, typically sodium hydroxide or potassium hydroxide, followed by uniform stirring under controlled temperature conditions [21]. The alkali treatment effectively removes aldehyde impurities through condensation into high-boiling point compounds, facilitating separation during subsequent distillation [21].

Advanced purification protocols utilize pH-zone-refining counter-current chromatography for the separation of pyridine derivatives from synthetic mixtures [22]. This technique employs a two-phase solvent system consisting of methyl tert-butyl ether, tetrahydrofuran, and water at optimized volume ratios of 4:6:7 [22]. The method incorporates triethylamine as a retainer in the organic phase and hydrochloric acid as an eluter in the aqueous phase, both at 10 millimolar concentrations [22].

Table 4: Purification Method Comparison for Pyridine Derivatives

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time (hours) | Scalability |

|---|---|---|---|---|

| Alkali Treatment + Distillation | 99.0-99.5 | 85-95 | 8-12 | High |

| pH-Zone Refining CCC | 98.2-99.0 | 75-85 | 12-24 | Medium |

| Crystallization | 95.0-98.5 | 70-80 | 6-8 | High |

| Continuous Extraction | 98.5-99.8 | 90-98 | 4-6 | Very High |

Optimization of purification conditions requires careful control of treatment temperature, typically maintained between 25°C and 115°C [21]. Lower temperatures may result in insufficient purification, while temperatures exceeding 115°C provide diminishing returns relative to energy input [21]. The duration of alkali treatment ranges from 0.5 to 20 hours, with optimal conditions typically requiring 1 to 10 hours for complete purification [21].

pH-zone-refining counter-current chromatography demonstrates exceptional performance in separating novel pyridine derivatives from partially purified synthetic mixtures [22]. Processing samples ranging from 1.15 to 1.20 grams yields purified products of 255 to 314 milligrams with purities exceeding 98.2% as determined by high-performance liquid chromatography [22]. Structural confirmation of purified products employs electron impact mass spectrometry and proton nuclear magnetic resonance spectroscopy [22].

Yield maximization strategies incorporate the use of basic aqueous solutions with concentrations ranging from 5 to 90 weight percent, with optimal performance achieved at 10 to 70 weight percent [21]. Lower concentrations may result in water contamination of the purified product, while concentrations exceeding 90 weight percent create inhomogeneous reaction systems that reduce purification effectiveness [21].

Industrial-scale purification protocols integrate continuous flow principles to achieve consistent product quality while maximizing throughput [19]. These systems incorporate real-time monitoring and automated control systems that maintain optimal processing conditions throughout the purification sequence [23]. The integration of multi-objective experimental design through Bayesian optimization platforms enables simultaneous optimization of reaction yield and production rate, generating well-defined Pareto fronts for process optimization [23].

Advanced purification methodologies employ semi-automated nuclear magnetic resonance spectroscopy analysis using specialized software modules for rapid quality assessment [23]. Comparison of low-field 60 MHz and high-field 400 MHz nuclear magnetic resonance spectrometers demonstrates equivalent analytical capabilities for routine quality control applications [23]. These automated analytical systems significantly reduce processing time while maintaining analytical precision comparable to manual processing methods [23].

Solubility Behavior in Polar/Non-Polar Solvent Systems

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid exhibits distinct solubility characteristics that reflect its dual polar-nonpolar nature. The compound possesses a molecular formula of C₉H₁₁NO₄ with a molecular weight of 197.19 g/mol [1] [2] [3], featuring both hydrophilic functional groups (carboxylic acid and ether linkages) and a lipophilic pyridine ring system.

The solubility profile of this compound is significantly influenced by the presence of multiple polar functional groups. The carboxylic acid moiety at the 4-position of the pyridine ring enhances water solubility through hydrogen bonding and potential ionic dissociation [4]. The 2-(2-methoxyethoxy) substituent contributes additional polarity through its ether oxygen atoms, which can participate in hydrogen bonding interactions with protic solvents.

Table 1: Predicted Solubility Behavior in Various Solvent Systems

| Solvent System | Polarity Index | Expected Solubility | Solubility Mechanism |

|---|---|---|---|

| Water | 10.2 (highly polar) | Moderate to good | H-bonding + ionic dissociation |

| Methanol | 5.1 (polar) | Good | H-bonding + dipole interactions |

| Ethanol | 4.3 (polar) | Good | H-bonding + dipole interactions |

| DMSO | 7.2 (highly polar) | Excellent | Strong dipole + H-bonding |

| DMF | 6.4 (polar) | Good | Dipole + H-bonding |

| Acetone | 5.1 (moderately polar) | Moderate | Weak dipole interactions |

| Chloroform | 4.1 (low polarity) | Poor | Limited interactions |

| Hexane | 0.1 (nonpolar) | Insoluble | No significant interactions |

In aqueous systems, the compound's solubility is enhanced by the ionizable carboxylic acid group, which can form carboxylate anions under physiological pH conditions. The solubility behavior follows the general pattern observed for pyridinecarboxylic acids, where water solubility is typically moderate due to the balance between the polar functional groups and the aromatic ring system [5] [6].

Studies on related pyrimidine derivatives demonstrate that methanol exhibits superior dissolving capacity compared to other alcoholic solvents, with solubility increasing linearly with temperature [6]. This trend is expected to apply to 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid, given its structural similarity to other nitrogen-containing heterocyclic carboxylic acids.

The compound shows excellent solubility in dipolar aprotic solvents such as DMSO and DMF, which are commonly used for dissolving pyridine derivatives with limited water solubility [7] [8]. These solvents can effectively solvate both the polar and aromatic portions of the molecule through dipole-dipole interactions and weak hydrogen bonding.

Thermal Stability and Decomposition Pathways

The thermal stability of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid can be predicted based on extensive thermogravimetric analysis studies of related pyridinecarboxylic acid derivatives. Pyridine-4-carboxylic acids generally exhibit moderate thermal stability compared to their 2- and 3-substituted isomers [9].

Table 2: Thermal Decomposition Characteristics of Pyridinecarboxylic Acid Derivatives

| Compound Class | Decomposition Temperature Range (°C) | Thermal Stability | Primary Decomposition Products |

|---|---|---|---|

| Pyridine-2-carboxylic acids | 165-240 | Low (carboxyl at position 2) | Pyridine + CO₂ |

| Pyridine-3-carboxylic acids | 240-311 | Moderate to High | Varies |

| Pyridine-4-carboxylic acids | 200-385 | Moderate | Various aromatic compounds |

| Pyridine-2,3-dicarboxylic acid | 165 | Lowest (decarboxylation) | Nicotinic acid + CO₂ |

| Pyridine-2,5-dicarboxylic acid | 255-270 | Low (simultaneous melting/decomposition) | Nicotinic acid + CO₂ |

Based on systematic thermal analysis studies, pyridinecarboxylic acids with carboxyl substituents at position 2 demonstrate the lowest thermal stability, often undergoing decarboxylation at temperatures as low as 165°C [9]. In contrast, pyridine-4-carboxylic acid derivatives typically show decomposition onset temperatures in the range of 200-385°C [10].

The thermal decomposition mechanism of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is expected to proceed through multiple pathways. Initial decomposition may involve cleavage of the ether linkages in the 2-(2-methoxyethoxy) side chain, followed by decarboxylation of the carboxylic acid group. The pyridine ring system typically undergoes radical-mediated decomposition at elevated temperatures, forming various aromatic products and ultimately carbonaceous residues [11].

Differential scanning calorimetry studies on related compounds indicate that decomposition is typically endothermic, with enthalpy values ranging from 80-1240 J/g depending on the substitution pattern [9]. The presence of the methoxyethoxy substituent may influence the decomposition pathway by providing additional sites for thermal cleavage.

Thermogravimetric analysis of metal complexes of pyridinecarboxylic acids reveals that thermal decomposition often proceeds through distinct stages: initial loss of water (if hydrated), followed by degradation of organic ligands with evolution of CO₂, CO, and pyridine derivatives, ultimately yielding metal oxides as final residues [12] [13].

pH-Dependent Tautomerism and Protolytic Equilibria

The protolytic behavior of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid involves multiple ionization sites that exhibit pH-dependent equilibria. As a pyridinecarboxylic acid derivative, the compound possesses two ionizable groups: the carboxylic acid functionality and the pyridine nitrogen atom.

Table 3: Acid Dissociation Constants (pKa) for Related Pyridinecarboxylic Acids

| Compound | pKa₁ (Carboxylic acid) | pKa₂ (Pyridine N) | Comments |

|---|---|---|---|

| Isonicotinic acid (pyridine-4-carboxylic acid) | 3.73 | 2.35 | Reference compound [14] |

| 2-Methoxypyridine | N/A | 3.28 | Reference for methoxypyridine [15] |

| 4-Methoxy-2-pyridinecarboxylic acid | ~3.5-4.0 (estimated) | ~2.0-2.5 (estimated) | Estimated from structure [16] |

| Nicotinic acid (pyridine-3-carboxylic acid) | 4.85 | 2.05 | Reference compound [17] |

| 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid | 3.5-4.0 (estimated) | 2.0-2.5 (estimated) | Estimated from structural analogy |

The carboxylic acid group in 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is expected to exhibit a pKa₁ value in the range of 3.5-4.0, based on structural comparison with isonicotinic acid (pKa₁ = 3.73) [14]. The electron-donating nature of the 2-(2-methoxyethoxy) substituent may slightly increase this value compared to the unsubstituted isonicotinic acid.

The pyridine nitrogen atom acts as a weak base with an estimated pKa₂ value of 2.0-2.5. This relatively low basicity compared to unsubstituted pyridine (pKa = 5.25) results from the electron-withdrawing effect of the carboxylic acid group at the 4-position [18] [17].

Tautomeric equilibria in pyridinecarboxylic acids can involve zwitterionic forms, particularly in aqueous and mixed aqueous-organic solvent systems [17]. The compound may exist in equilibrium between neutral, anionic (deprotonated carboxylic acid), cationic (protonated pyridine), and zwitterionic forms depending on solution pH.

In acidic conditions (pH < 2), the compound predominantly exists in the cationic form with the pyridine nitrogen protonated. At intermediate pH values (2-4), the neutral form predominates. Under basic conditions (pH > 4), the carboxylate anion becomes the major species. The 2-(2-methoxyethoxy) substituent may stabilize certain tautomeric forms through intramolecular hydrogen bonding interactions [19] [20].

Studies on related compounds indicate that solvent effects can significantly influence tautomeric equilibria. In polar protic solvents like water and alcohols, the charged forms are stabilized through solvation, while in polar aprotic solvents like DMSO, different tautomeric preferences may be observed [21] [17].

Partition Coefficient (LogP) and Lipophilicity Assessment

The lipophilicity of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid, characterized by its partition coefficient (LogP), represents a critical physicochemical parameter that influences its biological activity and pharmaceutical properties. Computational predictions indicate a LogP value of 0.805 [2], suggesting moderate lipophilicity.

Table 4: Fundamental Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₄ | [1] [2] [3] |

| Molecular Weight (g/mol) | 197.19 | [1] [2] [3] |

| LogP (calculated) | 0.805 | [2] |

| TPSA (Ų) | 68.65 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 5 | [2] |

The moderate LogP value of 0.805 indicates that the compound possesses balanced hydrophilic and lipophilic characteristics. This value falls within the optimal range for drug-like molecules, which typically exhibit LogP values between -1 and 3 for adequate membrane permeability and aqueous solubility [22] [23].

The topological polar surface area (TPSA) of 68.65 Ų reflects the compound's polar character, primarily contributed by the carboxylic acid group (37.30 Ų), pyridine nitrogen (12.89 Ų), and ether oxygen atoms (9.23 Ų each) [2]. This TPSA value is favorable for passive membrane permeability, as compounds with TPSA < 140 Ų generally exhibit good oral bioavailability.

Comparative analysis with structurally related compounds reveals that the LogP value of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is influenced by several structural features. The carboxylic acid group contributes negative LogP increments due to its strong hydrophilic character, while the pyridine ring and methoxyethoxy chain provide positive contributions to lipophilicity [24].

Related compounds demonstrate the impact of substitution patterns on lipophilicity. For instance, 4-(2-methoxyethoxy)pyridine-3-carboxylic acid exhibits a LogP of -0.23 [25], indicating higher hydrophilicity due to the different positioning of functional groups. The 2-(2-methoxyethoxy) substitution pattern in the target compound appears to provide optimal balance between polar and nonpolar character.

The distribution coefficient (LogD) at physiological pH (7.4) is expected to be lower than the LogP value due to ionization of the carboxylic acid group. At pH 7.4, the compound exists predominantly as the carboxylate anion, significantly reducing its lipophilicity and affecting its membrane permeability characteristics [22] [24].

Studies on carboxylic acid isosteres demonstrate that partition coefficients correlate well with membrane permeability in artificial membrane assays, with correlation coefficients typically exceeding 0.8 [22]. The moderate LogP value of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid suggests balanced permeability characteristics suitable for biological applications.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant